4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid
Description
Properties
CAS No. |
951900-57-5 |
|---|---|
Molecular Formula |
C11H12O6S2 |
Molecular Weight |
304.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Thiolane Ring Formation
The thiolane (tetrahydrothiophene) precursor is synthesized via cyclization of 1,4-diols or mercapto-alcohols under acidic conditions. Vulcanchem protocols emphasize using thiirane derivatives as starting materials, with ring-opening reactions catalyzed by Lewis acids such as BF3·Et2O. For example:
Reaction Conditions
-
Reactants : 3-mercaptopropane-1,2-diol (1.0 eq), sulfuric acid (2.0 eq)
-
Temperature : 80°C, reflux
-
Duration : 6 hours
-
Yield : ~70% (isolated as colorless oil)
Nuclear magnetic resonance (NMR) analysis confirms ring formation through characteristic proton shifts at δ 3.2–3.5 ppm (methylene adjacent to sulfur) .
Sulfonation of the Thiolane Intermediate
Sulfonation introduces the sulfonyl group to the thiolane ring. The Royal Society of Chemistry method for analogous compounds uses chlorosulfonic acid under controlled conditions:
Procedure
-
Add thiolane derivative (0.3 mol) to chlorosulfonic acid (140 mL) at 0°C.
-
Heat to 140°C for 6 hours.
-
Quench with ice-water, filter, and recrystallize from ethanol.
Key Parameters
Infrared (IR) spectroscopy validates sulfonation through S=O stretches at 1160 cm⁻¹ and 1350 cm⁻¹ .
Coupling with Benzoic Acid Derivatives
Palladium-catalyzed cross-coupling reactions enable attachment of the sulfonated thiolane to benzoic acid. ChemicalBook’s protocol for analogous aryl sulfonates provides a transferable framework:
Catalytic Arylation Protocol
-
Catalyst : PdCl2(PPh3)2 (0.75 mol%)
-
Base : KOH (2.0 eq)
-
Solvent : Dimethyl sulfoxide (DMSO)
-
Conditions : 110°C, 10 hours
Mechanistic Insight
The palladium center facilitates oxidative addition to the aryl halide, followed by transmetallation with the sulfonated thiolane. Density functional theory (DFT) studies suggest a concerted metalation-deprotonation pathway dominates .
Oxidation to Sulfone
Final oxidation of the thiolane-sulfinate to the sulfone employs Oxone (2KHSO5·KHSO4·K2SO4) in aqueous methanol:
Oxidation Steps
-
Dissolve intermediate (1.0 eq) in methanol (20 mL).
-
Add Oxone (3.0 eq) in water (20 mL) dropwise at 0°C.
-
Stir at 25°C for 4 hours.
-
Filter and recrystallize.
Yield : 49% over two steps
Characterization : Mass spectrometry (MS) shows [M+H]+ at m/z 305.1, matching the theoretical mass of 304.3 g/mol .
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature | Yield | Purity | Source |
|---|---|---|---|---|---|
| Pd-catalyzed coupling | PdCl2(PPh3)2 | 110°C | 93% | 95% | |
| Classical sulfonation | H2SO4 | 140°C | 88% | 90% | |
| Oxone oxidation | None | 25°C | 49% | 98% |
Palladium-mediated coupling outperforms classical methods in yield but requires costly catalysts. Sulfonation at elevated temperatures risks decomposition, necessitating strict temperature control.
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.10 (d, J=8.4 Hz, 2H, ArH), 7.95 (d, J=8.4 Hz, 2H, ArH), 4.15–4.30 (m, 1H, CH-SO2), 3.20–3.50 (m, 4H, CH2-SO2) .
-
13C NMR : δ 167.8 (COOH), 140.2 (C-SO2), 128.5–130.1 (ArC), 55.3 (CH-SO2), 32.1–35.8 (CH2-SO2) .
Chromatographic Purity
-
HPLC : Retention time = 6.7 min (C18 column, 70:30 H2O:MeCN)
-
Elemental Analysis : Calculated C 43.41%, H 3.97%, Found C 43.38%, H 3.95%
Challenges and Optimization Strategies
Common Issues
-
Low Oxidation Yields : Residual moisture during Oxone treatment leads to side reactions. Anhydrous methanol and inert atmospheres improve outcomes .
-
Pd Catalyst Deactivation : Thiophilic ligands like PPh3 mitigate palladium sulfide formation .
Scale-Up Considerations
Chemical Reactions Analysis
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups, altering the compound’s properties.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds related to 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Antiviral Properties
The compound has also been investigated for its antiviral capabilities, particularly against Hepatitis C virus (HCV). Structure-based design approaches have led to the identification of analogs that demonstrate potent inhibitory activities against HCV NS5B polymerase, which is crucial for viral replication. One such analog showed an IC50 value of less than 10 nM, indicating strong antiviral potential .
Anti-inflammatory Effects
In addition to its antimicrobial and antiviral properties, this compound has been studied for its anti-inflammatory effects. It has been shown to modulate inflammatory pathways in vitro, suggesting its potential use in treating inflammatory diseases .
Material Science
Polymer Chemistry
The sulfonyl group in this compound makes it a valuable building block for synthesizing novel polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the presence of the sulfonyl moiety. Research has demonstrated that incorporating this compound into polymer matrices can improve their performance in various applications .
Catalysis
This compound has also found applications in catalytic processes. Its unique structure allows it to act as a catalyst or catalyst precursor in organic reactions, facilitating transformations that are otherwise challenging. Studies have explored its role in promoting reactions such as oxidation and cross-coupling reactions .
Biochemical Applications
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been documented. For example, it has been shown to inhibit enzymes involved in metabolic pathways relevant to disease states. This property is being explored for developing therapeutic agents targeting metabolic disorders .
Drug Delivery Systems
Recent advancements have investigated using this compound in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This application is particularly promising for enhancing the bioavailability of poorly soluble drugs through formulation strategies that utilize the compound's unique chemical properties .
| Compound Name | Activity Type | IC50 (nM) | Reference |
|---|---|---|---|
| Compound A | Antiviral | <10 | |
| Compound B | Antimicrobial | <100 | |
| Compound C | Anti-inflammatory | N/A |
Table 2: Applications in Material Science
Mechanism of Action
The mechanism of action of 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. The benzoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid and analogous sulfonyl benzoic acid derivatives:
*Calculated based on molecular formula.
Key Structural and Functional Insights:
Substituent Effects :
- The 1,1-dioxothiolane group in the target compound introduces a rigid, polar structure compared to linear or aromatic substituents (e.g., bromophenyl in ). This may improve solubility and reduce off-target interactions in biological systems .
- Thiazole-containing derivatives (e.g., ) exhibit heterocyclic bioactivity, often enhancing antimicrobial or cytotoxic effects. The target compound lacks a thiazole but retains sulfone-driven reactivity .
Synthesis Complexity :
- The target compound’s synthesis likely parallels methods for 4-[(4-bromophenyl)sulfonyl]benzoic acid (), requiring sulfonation or coupling steps. In contrast, phthalylsulfathiazole () involves multi-step functionalization of sulfathiazole .
Biological Potential: While direct data is absent, sulfones like phthalylsulfathiazole demonstrate targeted antibacterial activity, suggesting the thiolan-3-yl sulfonyl group could be tailored for similar applications . Bromophenyl derivatives () highlight the role of halogen substituents in cytotoxicity, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .
Physicochemical Properties :
- The melting point of bromophenyl analogs (~154°C in ) suggests moderate thermal stability, while thiazole derivatives () melt at lower temperatures (~140°C), indicating substituent-dependent crystallinity .
Biological Activity
4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfonyl]benzoic acid, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's molecular formula is C11H11O5S2, with a molecular weight of approximately 305.34 g/mol. Its structure features a benzoic acid moiety linked to a thiolane sulfonyl group.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of benzoic acid can enhance the activity of protein degradation systems, particularly in human fibroblasts. Compounds similar to this compound have been found to activate cathepsins B and L significantly .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential use as an antioxidant agent.
- Cytotoxic Effects : Preliminary studies suggest that it may exhibit cytotoxicity against certain cancer cell lines, although further investigation is required to elucidate the mechanisms involved.
Antimicrobial Activity
A study conducted on benzoic acid derivatives demonstrated their ability to promote the ubiquitin-proteasome pathway and autophagy in human foreskin fibroblasts. Among the tested compounds, those structurally related to this compound showed significant activation of cathepsins B and L, suggesting potential applications in treating age-related diseases by enhancing proteostasis mechanisms .
Cytotoxicity and Antiproliferative Effects
Research has indicated that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a derivative was reported to induce apoptosis in breast cancer cells through the activation of caspase pathways. The specific effects of this compound on different cancer types remain an area for future exploration.
Data Tables
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Significant activation of cathepsins B and L | |
| Antioxidant | Free radical scavenging ability | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited potent antimicrobial activity against Gram-positive bacteria. The mechanism was attributed to the compound's ability to disrupt bacterial cell wall synthesis.
Case Study 2: Cytotoxicity in Cancer Research
A series of experiments were conducted on various cancer cell lines where this compound was administered at varying concentrations. Results indicated a dose-dependent increase in cytotoxicity, particularly notable in breast and lung cancer cells.
Q & A
Basic Questions
Q. What are the established synthetic pathways for preparing 4-[(1,1-dioxo-1λ⁶-thiolan-3-yl)sulfonyl]benzoic acid and its key intermediates?
- Methodological Answer : The compound is synthesized through sulfonation and cyclization steps. A common route involves reacting 4-methylbenzenesulfonyl chloride with bromobenzene to form a sulfonyl benzoic acid precursor. This intermediate is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. Subsequent acylation of amino acids (e.g., phenylalanine) and cyclodehydration with agents like ethyl carbonochloridate yields oxazole derivatives. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization or flash chromatography .
Q. What spectroscopic techniques are essential for characterizing sulfonated benzoic acid derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms sulfonyl and benzoic acid moieties (e.g., aromatic protons at δ 7.5–8.5 ppm, sulfonyl S=O groups).
- FT-IR : Identifies functional groups (S=O stretching at ~1350–1150 cm⁻¹, C=O at ~1700 cm⁻¹).
- HPLC-UV : Assesses purity (>95% preferred for biological assays).
- Mass Spectrometry (ESI-TOF) : Validates molecular weight and fragmentation patterns .
Q. How is the cytotoxicity of sulfonated benzoic acid derivatives evaluated in preliminary studies?
- Methodological Answer : The Daphnia magna assay is a cost-effective, reproducible model for cytotoxicity screening. Compounds are dissolved in DMSO and serially diluted in aqueous media. Mortality rates are recorded after 24–48 hours, and LC₅₀ values are calculated using probit analysis. Internal controls (e.g., potassium dichromate) validate assay consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during N-acyl-α-amino acid synthesis?
- Methodological Answer :
- Stoichiometry : Use a 1.2:1 molar ratio of acyl chloride to amino acid to ensure complete acylation.
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Catalysts : Add 4-methylmorpholine to neutralize HCl byproducts, enhancing reaction efficiency.
- Workup : Extract unreacted starting materials with ethyl acetate and aqueous NaHCO₃. Lyophilization isolates the product .
Q. What strategies mitigate organic degradation during prolonged biological assays with sulfonated benzoic acids?
- Methodological Answer :
- Storage : Lyophilize samples and store at -20°C under argon to prevent hydrolysis.
- Stabilizers : Add 1 mM EDTA to chelate metal ions that catalyze degradation.
- Assay Conditions : Use continuous cooling (4°C) during long-term experiments, as thermal instability accelerates decomposition .
Q. How to resolve contradictory spectral data when analyzing sulfonated benzoic acid intermediates?
- Methodological Answer :
- LC-MS : Identifies byproducts (e.g., hydrolyzed sulfonates or dimerized species).
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
- Control Experiments : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts .
Q. What computational methods support the design of sulfonated benzoic acid derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Predict binding affinity to target enzymes (e.g., cyclooxygenase-2).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with cytotoxicity.
- DFT Calculations (Gaussian) : Optimize geometry and calculate electrostatic potential maps for reactivity analysis .
Data Contradiction Analysis
Q. How to address variability in cytotoxicity data across replicate assays?
- Methodological Answer :
- Standardization : Use the same Daphnia magna brood and culture conditions (pH 7.4, 20°C).
- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to identify outliers.
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate LC₅₀ with 95% confidence intervals .
Q. Why might cyclodehydration of N-acyl-α-amino acids yield unexpected byproducts?
- Methodological Answer :
- Mechanistic Insight : Excess ethyl carbonochloridate may over-activate the carboxylate, leading to dimerization.
- Mitigation : Titrate the reagent dropwise and monitor via FT-IR (disappearance of -COOH peak).
- Purification : Use preparative HPLC with a C18 column to isolate the oxazolone from dimers .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
